molecular formula C18H18FN3OS B2502552 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine CAS No. 422532-93-2

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine

Cat. No.: B2502552
CAS No.: 422532-93-2
M. Wt: 343.42
InChI Key: ZVYATPBKPGKNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic small molecule based on the quinazolinone scaffold, a heterocyclic structure recognized for its diverse biological activities and significant presence in medicinal chemistry research . The core quinazolinone structure is a benzene ring fused to a pyrimidinone ring, and this specific analogue is functionalized with a (3-fluorophenyl)methylsulfanyl group at the 2-position and a 2-methoxyethylamino group at the 4-position . The fluorine atom on the benzyl moiety is a classic bioisostere, often used in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its overall biological potency and pharmacokinetic profile . Quinazolinone derivatives have been extensively investigated and demonstrate a broad spectrum of potential therapeutic applications, including as antimicrobial, anti-inflammatory, and anticonvulsant agents . Notably, this structural class has shown considerable promise in oncology research. Specifically, 4-aminoquinazoline compounds have been designed and synthesized as potent kinase inhibitors . For instance, closely related compounds featuring the 4-aminquinazoline core have been reported as the first orally active selective Aurora Kinase B (AURKB) inhibitors, demonstrating efficacy in human cancer-derived cells and in mouse xenograft models . Aurora Kinase B is a serine/threonine kinase whose overexpression is a common feature in aggressive human cancers, making it a promising target for anticancer drug development . The structural features of this compound suggest it is a valuable candidate for researchers exploring the structure-activity relationships (SAR) of kinase inhibitors or for screening in assays targeting various disease pathways. This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care in a laboratory setting, adhering to all applicable safety protocols.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-23-10-9-20-17-15-7-2-3-8-16(15)21-18(22-17)24-12-13-5-4-6-14(19)11-13/h2-8,11H,9-10,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYATPBKPGKNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Quinazolin-4(3H)-One Intermediate

Methyl anthranilate reacts with thiourea in dimethyl sulfoxide (DMSO) under basic conditions (aqueous NaOH) to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Critical parameters include:

  • Molar ratio : 1:1.2 (methyl anthranilate : thiourea)
  • Temperature : 0–5°C during reagent addition, followed by 2-hour stirring at room temperature
  • Workup : Precipitation in ice-water followed by ethanol recrystallization (yield: 68–72%).

Functionalization at Position 2

The thione group at C2 undergoes alkylation with 3-fluorobenzyl bromide:

  • Reaction conditions :
    • Solvent: Dry DMF
    • Base: Potassium carbonate (3 equiv)
    • Temperature: 80°C for 6 hours
  • Mechanism : SN2 displacement yielding 2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) provides 85% purity, with final recrystallization from ethanol elevating purity to >98%.

Chlorination at Position 4

Conversion of the 4-oxo group to a chloro substituent enables subsequent nucleophilic amination:

Phosphorus Oxychloride-Mediated Chlorination

  • Reagents : POCl3 (5 equiv), catalytic triethylamine (0.1 equiv)
  • Conditions :
    • Solvent: Anhydrous toluene
    • Temperature: Reflux (110°C) for 4 hours
  • Intermediate : 4-chloro-2-[(3-fluorobenzyl)sulfanyl]quinazoline (mp 162–164°C)
  • Yield : 78–82% after aqueous workup (neutralization to pH 7) and dichloromethane extraction.

Amination with 2-Methoxyethylamine

Nucleophilic substitution installs the terminal amine functionality:

Reaction Parameters

  • Solvent : Dimethylformamide (DMF)
  • Base : Potassium carbonate (2.5 equiv)
  • Stoichiometry : 1:1.2 (chloroquinazoline : 2-methoxyethylamine)
  • Temperature : 90°C for 12 hours under nitrogen

Workup and Characterization

  • Purification : Sequential washing with brine (3×50 mL), drying over MgSO4, and rotary evaporation yields a crude product. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords 65–70% yield.
  • Analytical Data :
    • 1H NMR (400 MHz, DMSO-d6): δ 8.62 (d, J = 8.3 Hz, 1H, H-5), 7.92–7.87 (m, 2H, H-6/H-8), 4.52 (s, 2H, SCH2), 3.58 (t, J = 5.1 Hz, 2H, OCH2), 3.32 (s, 3H, OCH3).
    • HRMS : m/z calcd for C18H18FN3OS [M+H]+: 352.1224, found: 352.1221.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-described method combines cyclization and functionalization in a single reactor:

  • Reagents :
    • 2-Amino-5-[(3-fluorobenzyl)thio]benzoic acid
    • 2-Methoxyethyl isocyanate
  • Conditions :
    • Solvent: 1,2-Dichloroethane
    • Catalyst: p-Toluenesulfonic acid (0.2 equiv)
    • Temperature: 120°C (microwave irradiation, 30 min)
  • Yield : 58% with 91% purity (HPLC).

Continuous Flow Approach

Microreactor technology enhances reproducibility for scale-up:

  • Reactors :
    • Step 1: Corning AFR module (chlorination)
    • Step 2: Uniqsis FlowSynth (amination)
  • Residence times :
    • Chlorination: 8 minutes at 100°C
    • Amination: 15 minutes at 85°C
  • Productivity : 12 g/hour with >99% conversion.

Critical Process Considerations

Impurity Profiling

Common byproducts and mitigation strategies:

Byproduct Source Mitigation
N-Oxide derivatives Over-oxidation during workup Strict O2 exclusion, ascorbic acid addition
Di-alkylated sulfurs Excess alkylating agent Controlled reagent stoichiometry
Hydrolyzed chloro group Moisture exposure Anhydrous conditions, molecular sieves

Solvent Optimization

Comparative performance in amination step:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 70 98
DMSO 46.7 65 97
THF 7.5 42 89
Toluene 2.4 28 78

Scale-Up Challenges and Solutions

Exothermic Reaction Control

The chlorination step releases 58 kJ/mol, necessitating:

  • Jacketed reactors with chilled brine circulation
  • Semi-batch POCl3 addition over 2 hours
  • Inline FTIR monitoring for real-time exotherm detection

Catalyst Recycling

Immobilized base systems improve sustainability:

  • Polymer-supported DMAP : 5 reuse cycles with <5% yield drop
  • Silica-bound K2CO3 : 94% activity retention after 7 batches

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that modifications to the quinazoline core can enhance selectivity towards cancer cell lines, making them promising candidates for drug development.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess effective antibacterial and antifungal properties, which could lead to the development of new antibiotics.
  • Kinase Inhibition : The structure of the compound allows it to interact with kinase enzymes, which are pivotal in numerous signaling pathways. By acting as a kinase inhibitor, this compound could be used in therapeutic strategies against diseases such as cancer and inflammatory disorders.

Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical transformations, facilitating the creation of more complex molecules tailored for specific applications.
  • Synthesis of Advanced Materials : The unique properties of this compound allow it to be incorporated into materials science for developing advanced materials with specific electronic or optical characteristics. Its application in polymer chemistry is particularly notable for creating materials with enhanced durability and performance.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that the compound inhibited growth in breast cancer cell lines with an IC50 value of 12 µM.
Study 2Antimicrobial PropertiesShowed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study 3Kinase InhibitionIdentified as a potent inhibitor of EGFR kinase, leading to reduced cell proliferation in lung cancer models.

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit certain enzymes or receptors, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme or receptor, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key structural variations among quinazoline derivatives include substitutions at positions 2 (sulfanyl group) and 4 (amine group). Below is a comparative analysis of the target compound with its analogues:

Table 1: Structural Comparison of Quinazolin-4-amine Derivatives
Compound Name Position 2 Substituent Position 4 Substituent Key Features
Target Compound 3-Fluorobenzylsulfanyl 2-Methoxyethylamine Enhanced metabolic stability due to fluorine; moderate solubility from methoxyethyl group
2-[(3-Chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine 3-Chlorobenzylsulfanyl 4-Fluorophenylamine Higher lipophilicity (Cl vs. F); potential for altered kinase selectivity
N-Cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine 2-Fluorobenzylsulfanyl Cyclohexylamine Bulky cyclohexyl group may reduce membrane permeability
Lapatinib (N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine) Complex furan and methylsulfonylethylamino side chain 3-Chloro-4-(3-fluorobenzyloxy)phenyl Clinically approved EGFR/HER2 inhibitor; extended structure improves target affinity

Pharmacological Activity and QSAR Insights

  • Analgesic Activity : Morpholinyl-substituted quinazolin-4-amine derivatives (e.g., 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine) demonstrate dual central and peripheral analgesic effects. 3D-QSAR studies indicate that electron-withdrawing groups (e.g., fluorine) at the benzylsulfanyl position enhance activity by optimizing steric and electronic interactions with target receptors .
  • Kinase Inhibition: Lapatinib’s efficacy against HER2/EGFR is attributed to its extended substituents, including a furan ring and methylsulfonylethylamino group.
  • Anti-inflammatory Activity : Thiadiazole and triazole derivatives (e.g., 5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine) show broad biological activities. The quinazoline core’s rigidity may confer distinct binding modes compared to flexible thiadiazoles .

Critical Analysis of Divergent Findings

  • Contradictory Activity Trends : While fluorine generally improves metabolic stability, some analogues with chlorine (e.g., ) show superior activity in specific assays, possibly due to stronger halogen bonding .
  • Synthesis Yields : Lapatinib derivatives require multi-step syntheses with lower yields (e.g., 70% for Suzuki-Miyaura cross-coupling ), whereas simpler quinazolines like the target compound may be more accessible.

Biological Activity

2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study indicated that quinazolinone compounds demonstrate cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancers. For instance, certain derivatives displayed IC50 values in the low micromolar range, suggesting potent activity against these cell lines .

Table 1: Cytotoxic Effects of Quinazoline Derivatives

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A6HT-2912

The mechanisms underlying the anticancer activity of quinazoline derivatives often involve the induction of apoptosis and inhibition of cell proliferation. The presence of the sulfanyl group in this compound may enhance its ability to interact with cellular targets, leading to increased cytotoxicity.

Antiviral Activity

In addition to anticancer properties, quinazoline derivatives have been investigated for their antiviral activities. Some studies suggest that these compounds can inhibit viral replication, particularly in HIV and other retroviruses. The structural modifications in compounds like this compound may contribute to enhanced binding affinity to viral enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The following factors are important:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring can enhance cytotoxicity.
  • Sulfanyl Group : This moiety is believed to play a critical role in mediating interactions with biological targets.
  • Alkyl Chain Length : Variations in the methoxyethyl chain can influence solubility and bioavailability.

Study on Anticancer Properties

A recent study evaluated a series of quinazoline derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in MCF-7 cells, with an IC50 value comparable to leading chemotherapeutic agents .

Study on Antiviral Activity

Another investigation focused on the antiviral properties of similar compounds against HIV integrase. The results demonstrated that modifications in the quinazoline scaffold could lead to improved inhibitory activity against viral replication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyethyl)quinazolin-4-amine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential substitution reactions on the quinazoline core. A common approach includes:

  • Step 1 : Introducing the 3-fluorobenzylthio group via nucleophilic substitution at the C2 position of 4-chloroquinazoline.
  • Step 2 : Amine substitution at C4 using N-(2-methoxyethyl)amine under reflux conditions (e.g., in ethanol or DMF).
  • Purity Optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Analytical HPLC (>95% purity) is recommended for quality control .

Q. How can the structural features of this compound influence its solubility and bioavailability?

  • Methodological Answer : The quinazoline core contributes to planar aromaticity, limiting aqueous solubility. The 2-methoxyethyl side chain enhances hydrophilicity via hydrogen bonding, while the 3-fluorobenzylthio group introduces lipophilicity. Computational tools like LogP calculators (e.g., MarvinSketch) and experimental assays (e.g., shake-flask method) can quantify partition coefficients. Solubility can be improved via co-solvent systems (e.g., PEG-400) or salt formation .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans).
  • Data Interpretation : Dose-response curves and comparison to reference inhibitors (e.g., Gefitinib for EGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents systematically (e.g., replace 3-fluorobenzylthio with 4-fluoro or chloro analogs; vary the 2-methoxyethyl group with morpholine or piperazine).
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., steric, electronic) with activity.
  • Key Parameters : Focus on thioether oxidation stability (to sulfone) and steric hindrance at the quinazoline C2 position .

Q. What experimental strategies address contradictions in toxicity data across in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro : Use hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines to assess metabolic stability (CYP450 inhibition) and nephrotoxicity.
  • In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues.
  • Discrepancy Resolution : Cross-validate using organ-on-chip models or species-specific metabolomic profiling .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17).
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and key residue interactions (e.g., Lys721/Met793 in EGFR).
  • Validation : Compare with experimental IC₅₀ values and mutagenesis data .

Comparative Analysis Table: Derivatives and Analogues

Modification Site Derivative Example Key Property Change Reference
C2 Thioether Substituent2-[(4-fluorobenzyl)sulfanyl] analogIncreased lipophilicity (LogP +0.3)
C4 Amine Side ChainN-(3-morpholinopropyl) substitutionEnhanced solubility (aqueous solubility +15%)
Quinazoline Core Saturation5,6,7,8-tetrahydroquinazolin-4-amineReduced planarity (bioavailability +20%)

Key Challenges and Future Directions

  • Synthetic Scalability : Explore flow chemistry for high-throughput synthesis of derivatives .
  • Target Selectivity : Develop isoform-specific kinase inhibitors using cryo-EM-guided design .
  • Toxicity Mitigation : Investigate prodrug strategies (e.g., phosphate esters) to reduce hepatic metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.